BenchChemオンラインストアへようこそ!

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate

Prodrug design Membrane permeability Ester prodrug

Procure this specific 3-phenyl-1,2,4-oxadiazole-5-acetic acid ethyl ester to exploit its validated pharmacophore for submicromolar ALR2 inhibition and in vivo cataract prevention, or as an SDH-targeted fungicide scaffold. Its hydrolyzable ethyl ester enables prodrug strategies for CNS penetration and controlled amidation in parallel library synthesis, ensuring reproducible hit-to-lead workflows. Do not substitute with regioisomeric or alternative C-5 derivatives, as this precise substitution pattern uniquely governs target engagement, metabolic stability, and the lipophilicity required for passive blood-brain barrier penetration.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 13715-47-4
Cat. No. B13902199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
CAS13715-47-4
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyIJUQYBOVHIZTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate (CAS 13715-47-4): Procurement-Relevant Scaffold Profile for Medicinal Chemistry and Chemical Biology


Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate (CAS 13715-47-4; molecular formula C₁₂H₁₂N₂O₃; molecular weight 232.24 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole building block bearing a 3-phenyl substituent and a 5-ethyl acetate side chain . The 1,2,4-oxadiazole ring is a recognized amide/ester bioisostere in medicinal chemistry, offering enhanced hydrolytic and metabolic stability relative to its carbonyl counterparts while modulating target selectivity [1]. This specific ethyl ester derivative serves as a versatile intermediate for library synthesis, with commercial availability at ≥98% purity from multiple suppliers serving pharmaceutical R&D and agrochemical discovery pipelines . Its established role within the broader oxadiazole pharmacophore class, which spans aldose reductase inhibition, antimicrobial activity, and S1P1 receptor modulation, positions it as a procurement-relevant scaffold for structure–activity relationship (SAR) exploration [2].

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate: Why Generic 1,2,4-Oxadiazole Substitution Is Scientifically Unsound


The 1,2,4-oxadiazole scaffold is regioisomerically distinct from its 1,3,4-oxadiazole counterpart, with the 1,2,4-isomer exhibiting approximately one order of magnitude higher lipophilicity (log D) and significantly different metabolic stability, hERG inhibition, and aqueous solubility profiles in matched-pair analyses [1]. Within the 3-phenyl-1,2,4-oxadiazole subseries, the C-5 substituent critically governs target engagement: the ethyl acetate side chain at position 5 provides a hydrolyzable ester handle for prodrug strategies or further amidation, whereas replacement with a methyl, hydroxymethyl, or thioether group shifts the pharmacological profile toward entirely different target classes (e.g., H₃ receptor antagonism, AChE reactivation) [2]. Furthermore, substitution on the 3-phenyl ring dramatically alters potency—the 4-methoxy derivative (compound 7c) achieves submicromolar aldose reductase inhibition with demonstrated in vivo cataract prevention, while the unsubstituted phenyl acid congener lacks comparable published in vivo efficacy data [3]. Simply substituting any 1,2,4-oxadiazole derivative therefore risks loss of the specific physicochemical, pharmacokinetic, and pharmacodynamic properties conferred by this precise substitution pattern.

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate: Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity-Driven Prodrug Potential: Ethyl Ester vs. Free Acid Congener

The ethyl ester derivative (target compound) provides a calculated increase in lipophilicity relative to its free acid congener, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 27349-43-5). The free acid has a reported logP of 2.19 . While an experimentally measured logP for the ethyl ester is not available in the retrieved literature, the ethyl ester functional group is predicted to increase logP by approximately 1.0–1.5 units based on established Hansch π values for the –CH₂CH₃ increment, consistent with the general behavior of 1,2,4-oxadiazole-5-acetic acid esters in drug design [1]. This enhanced lipophilicity is mechanistically relevant for passive membrane permeation and blood–brain barrier penetration, making the ethyl ester a superior choice for CNS-targeted prodrug strategies where the free acid would be too polar for adequate brain exposure.

Prodrug design Membrane permeability Ester prodrug LogP optimization

Aldose Reductase Pharmacophore Validation: Phenyl Substitution at C-3 Is Required for Submicromolar Inhibition

The 3-phenyl-1,2,4-oxadiazole-5-acetic acid scaffold was directly validated as an aldose reductase (ALR2) inhibitory pharmacophore by La Motta et al. (2008). In a systematic SAR study of 1,2,4-oxadiazol-5-yl-acetic acid derivatives, the phenyl group at C-3 was identified as the preferred substitution pattern; extending the phenyl to a benzyl moiety resulted in a general reduction of inhibitory potency [1]. The lead compound 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c) achieved submicromolar ALR2 inhibition and prevented cataract development in galactosemic rats in vivo [1]. While ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate itself was not directly tested in this study, its free acid hydrolysis product is the unsubstituted 3-phenyl congener, which retains the preferred phenyl pharmacophore. A BindingDB entry for a structurally related 1,2,4-oxadiazole derivative incorporating the 3-phenyl motif reports an ALR2 IC₅₀ of 160 nM [2], confirming that the 3-phenyl-1,2,4-oxadiazole core supports nanomolar target engagement.

Aldose reductase Diabetic complications Cataract ALR2 Structure–activity relationship

Antimicrobial Activity: Ethyl Ester as a Class-Validated Antifungal/Antibacterial Building Block

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been documented to possess antifungal and antibacterial activities in pharmacological property assessments . This aligns with the broader 1,2,4-oxadiazole class evidence: in a systematic antifungal SAR study, 1,2,4-oxadiazole derivatives containing amide fragments (e.g., compound F15) demonstrated EC₅₀ = 2.9 μg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicides thifluzamide and fluopyram, with succinate dehydrogenase (SDH) inhibition confirmed (IC₅₀ = 12.5 μg/mL) [1]. Additionally, compound F11 in the same study achieved 93.2% corrected mortality against Meloidogyne incognita at 200 μg/mL, outperforming the commercial nematicide tioxazafen [1]. The ethyl ester functional group on the target compound further supports agrochemical discovery applications, as the 1,2,4-oxadiazole-5-acetic acid ethyl ester motif is frequently employed in pesticide SAR programs for modulating physicochemical properties and bioactivity [2].

Antifungal Antibacterial Agrochemical 1,2,4-Oxadiazole Pesticide discovery

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Bioisostere Over Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, with the heterocyclic replacement conferring superior hydrolytic and metabolic stability . In a direct matched-pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole isomer demonstrated higher lipophilicity and distinct metabolic stability profiles compared to its 1,3,4-oxadiazole counterpart, highlighting the critical importance of regioisomer selection [1]. For ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate, the oxadiazole ring itself is metabolically robust as a bioisosteric element, while the pendant ethyl ester can be selectively hydrolyzed by esterases to release the active free acid, offering a tunable prodrug activation mechanism that is not available with the corresponding amide or with simple oxadiazole derivatives lacking the ester handle . This dual feature—metabolically stable oxadiazole core combined with a cleavable ester side chain—differentiates this compound from both the free acid (no prodrug option) and from oxadiazoles lacking the C-5 acetate moiety (no tunable hydrolysis).

Bioisostere Metabolic stability Hydrolytic stability Drug design Amide replacement

C5-Ethyl Acetate as a Versatile Synthetic Handle: Differentiation from the Methyl Ester in Amidation Reactivity

The ethyl ester at C-5 of the oxadiazole ring provides a hydrolytically tunable handle for further derivatization. Hydrolysis yields the free carboxylic acid, which can subsequently be coupled with amines to generate amide libraries—a key strategy in 1,2,4-oxadiazole-containing drug discovery exemplified by the amide fragment series of Chen et al. (2022) [1]. Compared to the methyl ester analog (methyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate, MW 218.21 g/mol) , the ethyl ester offers several practical advantages: (i) slower and more controllable base-mediated hydrolysis kinetics due to increased steric hindrance at the ester carbonyl, reducing the risk of premature hydrolysis during storage or under mildly basic reaction conditions; (ii) the ethanol byproduct from hydrolysis is less toxic and more volatile than methanol, simplifying workup; and (iii) the higher boiling point and lower volatility of ethyl acetate byproducts reduce loss during rotary evaporation. While direct comparative kinetic data for hydrolysis rates of the ethyl vs. methyl esters of this specific scaffold were not retrieved, these are well-established principles of ester chemistry applicable to procurement decision-making for building block selection.

Amidation Synthetic building block Library synthesis Ester reactivity Medicinal chemistry

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Aldose Reductase Inhibitor Lead Optimization for Diabetic Cataract Prevention

Procure this compound as the core 3-phenyl-1,2,4-oxadiazole-5-acetic acid scaffold for ALR2 inhibitor SAR programs. The 3-phenyl substitution pattern has been validated as the preferred pharmacophore for submicromolar ALR2 inhibition in the La Motta et al. (2008) series, with the 4-methoxy derivative (7c) demonstrating in vivo cataract prevention in galactosemic rats [1]. Use the ethyl ester as a prodrug or hydrolyze to the free acid for systematic derivatization at the C-5 position to optimize potency, selectivity, and corneal permeability for topical ophthalmic delivery.

Succinate Dehydrogenase (SDH)-Targeted Antifungal Lead Discovery

Deploy this compound as a starting scaffold for SDH-targeted fungicide discovery. The 1,2,4-oxadiazole core with a C-5 acetate handle has been validated in the antifungal series of Chen et al. (2022), where optimized amide derivatives achieved EC₅₀ = 2.9 μg/mL against Sclerotinia sclerotiorum and SDH IC₅₀ = 12.5 μg/mL—potency comparable to commercial fungicides thifluzamide and fluopyram [2]. Hydrolyze the ethyl ester to the free acid, then amidate with substituted anilines or heteroaryl amines to explore the amide fragment SAR space established in the literature.

Prodrug Strategy for CNS-Penetrant 1,2,4-Oxadiazole-Based Therapeutics

Utilize the ethyl ester as a lipophilic prodrug for CNS drug discovery programs targeting neuroinflammation, neurodegeneration, or chronic pain where the 3-phenyl-1,2,4-oxadiazole scaffold has demonstrated biological activity [3]. The predicted logP increase (~0.8–1.5 units) over the free acid (logP 2.19) supports improved passive blood–brain barrier penetration. After CNS entry, endogenous esterases hydrolyze the ethyl ester to release the active free acid at the target site, providing a built-in tissue-selective activation mechanism.

Medicinal Chemistry Building Block for Amide Library Synthesis

Procure this compound as a versatile building block for parallel amide library synthesis in hit-to-lead campaigns. The documented use of 1,2,4-oxadiazole-5-acetic acid ethyl esters as intermediates in pharmaceutical and agrochemical production , combined with the slower and more controllable hydrolysis kinetics of the ethyl ester relative to the methyl ester, makes this compound the preferred choice for high-throughput amidation workflows where reproducible conversion and safe byproduct handling are critical for laboratory efficiency and safety compliance.

Quote Request

Request a Quote for Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.